1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N7O2S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Bronchodilatory Effects
Research on related compounds, specifically theophylline derivatives, has demonstrated significant bronchodilatory effects. A study focusing on (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione showed it to be an effective bronchodilator, helping to block exercise-induced reduction in FEV1, thus improving asthma disability scores and increasing FEV1 2 hours after oral administration. The side effects observed were less severe than those associated with theophylline, indicating its potential as a safer alternative for asthma management (Cho Yw et al., 1981).
Metabolomic Insights in Neonatal Care
In neonatal care, metabolomic analysis of newborns undergoing therapeutic hypothermia after perinatal asphyxia revealed distinct metabotypes associated with the development of hypoxic-ischemic encephalopathy (HIE) on brain MRI. This study provided insights into the multimodal derangement of cellular energy metabolism during perinatal asphyxia/HIE, highlighting the utility of such analyses in identifying neonates at risk of developing HIE after perinatal asphyxia (Valerio E et al., 2022).
Exploring Urinary Biomarkers for Disease Detection
Research into the urinary volatile organic compound (VOC) profiles of patients with renal cell carcinoma (RCC) compared to healthy subjects identified unique VOC profiles that could serve as diagnostic assays for RCC. This study underscores the potential of VOC profiles in urine as non-invasive biomarkers for disease diagnosis and monitoring (Wang D et al., 2016).
Neuroprotective Properties in Parkinson’s Disease
A study on caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease demonstrated that caffeine, at doses comparable to typical human exposure, attenuated the MPTP-induced loss of striatal dopamine and dopamine transporter binding sites. This suggests that caffeine’s neuroprotective properties, mediated through A2A receptor blockade, could contribute to the reduced risk of developing Parkinson's disease as observed in epidemiological studies (Chen J et al., 2001).
Properties
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-13-6-5-9-26(12-13)19-23-16-15(17(28)25(4)20(29)24(16)3)27(19)10-11-30-18-21-8-7-14(2)22-18/h7-8,13H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUPCALYWQUPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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